rac-alpha-N-Boc-Amino-4-pyridineaceic Acid
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Overview
Description
rac-alpha-N-Boc-Amino-4-pyridineaceic Acid is an organic compound that features both a tert-butoxycarbonyl (Boc) protected amine and a pyridine ring. Compounds like this are often used in organic synthesis and pharmaceutical research due to their versatile reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-alpha-N-Boc-Amino-4-pyridineaceic Acid typically involves the following steps:
Protection of the amine group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Formation of the acetic acid derivative: The pyridine ring is introduced through a nucleophilic substitution reaction, often using a halogenated acetic acid derivative and a pyridine derivative.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring.
Reduction: Reduction reactions can target the carbonyl group or the pyridine ring.
Substitution: The Boc-protected amine can be deprotected under acidic conditions, allowing for further substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Acidic conditions using trifluoroacetic acid for Boc deprotection.
Major Products
Oxidation: Oxidized pyridine derivatives.
Reduction: Reduced forms of the compound, potentially with altered functional groups.
Substitution: Various substituted derivatives depending on the reactants used.
Scientific Research Applications
rac-alpha-N-Boc-Amino-4-pyridineaceic Acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential as a drug precursor or active pharmaceutical ingredient.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action for rac-alpha-N-Boc-Amino-4-pyridineaceic Acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The Boc group can be removed to reveal an active amine, which can then participate in various reactions.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-(pyridin-4-yl)acetic acid: Lacks the Boc protection, making it more reactive.
N-Boc-2-amino-2-(pyridin-4-yl)propanoic acid: Similar structure but with a propanoic acid group instead of acetic acid.
Uniqueness
rac-alpha-N-Boc-Amino-4-pyridineaceic Acid is unique due to its combination of a Boc-protected amine and a pyridine ring, offering specific reactivity and stability that can be advantageous in synthetic and research applications.
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-pyridin-4-ylacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-12(2,3)18-11(17)14-9(10(15)16)8-4-6-13-7-5-8/h4-7,9H,1-3H3,(H,14,17)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHUNKOGKEZKMBI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=NC=C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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